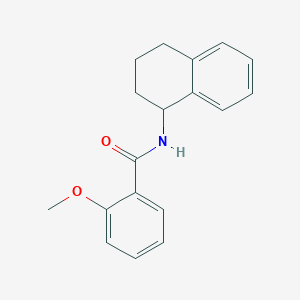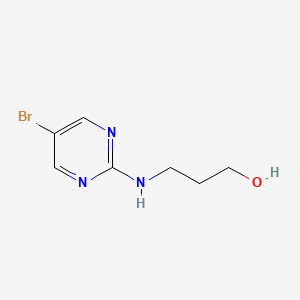
3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom at the 5-position of the pyrimidine ring and an amino group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyrimidine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2,4-dichloropyrimidine
- 5-Bromo-4-(pyrrolidin-1-yl)pyrimidine
Uniqueness
3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the amino group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
886365-94-2 |
|---|---|
Fórmula molecular |
C7H10BrN3O |
Peso molecular |
232.08 g/mol |
Nombre IUPAC |
3-[(5-bromopyrimidin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C7H10BrN3O/c8-6-4-10-7(11-5-6)9-2-1-3-12/h4-5,12H,1-3H2,(H,9,10,11) |
Clave InChI |
PXSBDRBKIJASEA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)NCCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)

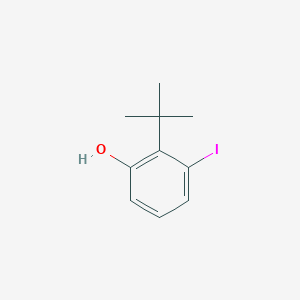
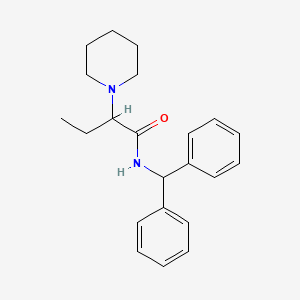
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
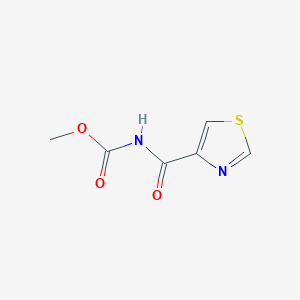

![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)


